molecular formula C8H7BrN4 B6617453 1-(3-bromophenyl)-1H-1,2,3-triazol-4-amine CAS No. 1443285-70-8

1-(3-bromophenyl)-1H-1,2,3-triazol-4-amine

Cat. No. B6617453
CAS RN: 1443285-70-8
M. Wt: 239.07 g/mol
InChI Key: NXWBNMFIUFKMFP-UHFFFAOYSA-N
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Description

1-(3-bromophenyl)-1H-1,2,3-triazol-4-amine, also known as BPT, is a heterocyclic organic compound that is widely used in scientific research due to its unique properties and versatile applications. BPT is an aromatic amine that is composed of an aromatic ring and a triazole ring, which are connected through a nitrogen atom. BPT has been used in a variety of scientific research applications, including in organic synthesis, drug discovery, and nanotechnology.

Scientific Research Applications

1-(3-bromophenyl)-1H-1,2,3-triazol-4-amine has a wide range of scientific research applications due to its unique properties. This compound has been used as a catalyst in organic synthesis reactions, such as the synthesis of various heterocyclic compounds. This compound has also been used in drug discovery, as it has been found to inhibit the growth of certain bacteria and fungi. In addition, this compound has been used in nanotechnology, as it has been found to be an effective stabilizing agent for the synthesis of nanomaterials.

Mechanism of Action

The mechanism of action of 1-(3-bromophenyl)-1H-1,2,3-triazol-4-amine is not fully understood. However, it is believed that this compound interacts with certain proteins and enzymes in the body, resulting in a variety of physiological effects. This compound is thought to inhibit the growth of bacteria and fungi by interfering with the synthesis of certain proteins and enzymes involved in their growth. In addition, this compound is believed to interact with certain receptors in the body, resulting in a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. This compound has been found to inhibit the growth of certain bacteria and fungi, as well as to reduce inflammation and pain. In addition, this compound has been found to have anti-cancer properties, as it has been found to inhibit the growth of certain cancer cells. This compound has also been found to have antioxidant properties, as it has been found to reduce the formation of free radicals.

Advantages and Limitations for Lab Experiments

1-(3-bromophenyl)-1H-1,2,3-triazol-4-amine has several advantages for use in laboratory experiments. This compound is relatively inexpensive and easy to synthesize, making it a cost-effective choice for laboratory experiments. This compound is also quite stable and has a long shelf life, making it an ideal choice for long-term experiments. However, this compound is also toxic and can be hazardous to work with, so it is important to take proper safety precautions when working with this compound.

Future Directions

There are many potential future directions for research involving 1-(3-bromophenyl)-1H-1,2,3-triazol-4-amine. One potential direction is to further explore the mechanism of action of this compound and its potential therapeutic applications. In addition, further research could be done to explore the potential of this compound as a catalyst in organic synthesis reactions. Finally, further research could be done to explore the potential of this compound in nanotechnology, as it has been found to be an effective stabilizing agent for the synthesis of nanomaterials.

Synthesis Methods

1-(3-bromophenyl)-1H-1,2,3-triazol-4-amine can be synthesized by several different methods. The most common method is a two-step process involving the reaction of 3-bromophenol with hydrazine hydrate to form an intermediate, followed by the reaction of the intermediate with sodium azide to form this compound. The reaction between 3-bromophenol and hydrazine hydrate can be catalyzed by a variety of acids, such as hydrochloric acid, sulfuric acid, and phosphoric acid, and the reaction is typically carried out in an aqueous solution. The second step of the reaction, in which the intermediate is reacted with sodium azide, can be carried out in either an aqueous or organic solvent.

properties

IUPAC Name

1-(3-bromophenyl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN4/c9-6-2-1-3-7(4-6)13-5-8(10)11-12-13/h1-5H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXWBNMFIUFKMFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)N2C=C(N=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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